Product packaging for Xanthosine, 6-thio-(Cat. No.:CAS No. 24386-76-3)

Xanthosine, 6-thio-

Cat. No.: B152669
CAS No.: 24386-76-3
M. Wt: 300.29 g/mol
InChI Key: NWYWQXDBECLBTR-UHFFFAOYSA-N
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Description

Contextualization as an Intermediate in Thiopurine Drug Metabolic Activation Pathways

Thiopurine drugs, such as azathioprine (B366305) and 6-mercaptopurine (B1684380) (6-MP), are administered as prodrugs that require intracellular conversion to exert their therapeutic effects. The metabolic activation of 6-MP involves several enzymatic steps. Initially, 6-MP is converted to 6-thioinosine monophosphate (6-TIMP) by the enzyme hypoxanthine (B114508) guanine (B1146940) phosphoribosyl transferase (HGPRT) researchgate.netnih.govnih.govnih.gov. 6-TIMP stands as a key intermediate that can follow several divergent paths: inactivation or further activation. In the activation pathway leading to the therapeutically active thioguanine nucleotides (6-TGNs), 6-TIMP is transformed into 6-thioxanthosine (B11829551) monophosphate (6-TXMP) by the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH) researchgate.netnih.govnih.govopenaccessjournals.comontosight.ai. This step is critical as 6-TXMP is subsequently converted to 6-thioguanine (B1684491) monophosphate (6-TGMP) by guanosine (B1672433) monophosphate synthetase (GMPS), ultimately leading to the formation of 6-TGNs (6-TGDP and 6-TGTP), the primary cytotoxic and immunosuppressive metabolites researchgate.netnih.govnih.govnih.govopenaccessjournals.compharmgkb.org.

The conversion of 6-TIMP to 6-TXMP by IMPDH is a specific enzymatic reaction that highlights the enzyme's ability to process modified purine (B94841) bases ontosight.ai. Studies have shown that IMPDH tetramers are involved in this dehydrogenation reaction ontosight.ai. The subsequent conversion of 6-TXMP to 6-TGMP is catalyzed by GMPS nih.govnih.govnih.govopenaccessjournals.compharmgkb.org. This sequence underscores the position of 6-thioxanthosine monophosphate as a vital intermediate in the generation of the active thiopurine metabolites.

Role in the Purine Salvage Pathway and Nucleotide Interconversion

The purine salvage pathway is a crucial metabolic route that recycles pre-existing purine bases and nucleosides to form nucleotides, thus conserving energy compared to de novo synthesis pixorize.comlecturio.commedicoapps.org. While 6-thioxanthosine itself is a modified nucleoside, its phosphorylated form, 6-thioxanthosine monophosphate (6-TXMP), is directly involved in the interconversion of thiopurine nucleotides within the broader purine metabolic network.

Specifically, 6-TXMP is formed from 6-thioinosine monophosphate (6-TIMP) via the action of IMPDH, an enzyme also involved in the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP) in the de novo purine synthesis pathway researchgate.netnih.govontosight.ai. 6-TXMP is then converted to 6-thioguanine monophosphate (6-TGMP) by GMPS, mirroring the conversion of XMP to guanosine monophosphate (GMP) in the de novo pathway nih.govnih.govnih.govopenaccessjournals.compharmgkb.org. This demonstrates how the thiopurine metabolic pathway converges with and utilizes enzymes from the standard purine metabolic and interconversion pathways.

Research, such as studies on Toxoplasma gondii, has investigated the metabolism of related compounds like 6-thioxanthine (B131520), which is converted to 6-thioxanthosine 5'-phosphate by hypoxanthine-guanine phosphoribosyltransferase nih.gov. This highlights the potential for modified purine bases to enter salvage pathways and be converted to their nucleotide forms, including thioxanthosine derivatives. The involvement of 6-thioxanthosine monophosphate in the conversion of 6-TIMP to 6-TGMP illustrates its direct participation in the interconversion of thiopurine nucleotides, a process analogous to the interconversion of IMP and XMP to GMP in normal purine metabolism.

Broader Significance in Cellular Nucleic Acid Homeostasis

Cellular nucleic acid homeostasis relies on a delicate balance between nucleotide synthesis, degradation, and incorporation into DNA and RNA. 6-Thioxanthosine, through its phosphorylated metabolite 6-TXMP and the downstream 6-TGNs, impacts this homeostasis primarily by interfering with the synthesis and function of purine nucleotides.

The active thioguanine nucleotides (6-TGNs), derived from 6-TXMP, are incorporated into both DNA and RNA, leading to the inhibition of DNA synthesis and function, as well as affecting RNA structure and function nih.govnih.govpharmgkb.orgfrontiersin.orgnih.gov. This incorporation of thiopurine nucleotides into nucleic acids is considered a primary mechanism for the cytotoxic and immunosuppressive effects of thiopurine drugs nih.govnih.govfrontiersin.orgnih.gov.

While 6-thioxanthosine itself is a nucleoside, its metabolic conversion to the nucleotide 6-TXMP is a necessary step before further phosphorylation to the active 6-TGNs that directly impact nucleic acid integrity and synthesis. The accumulation of 6-TGNs can lead to DNA damage, such as single-strand breaks and DNA-protein cross-links, and inhibit enzymes involved in DNA replication and repair nih.gov. Furthermore, the incorporation of thioguanosine into RNA can affect RNA stability and function nih.govresearchgate.net.

The metabolic fate of thiopurines, including the formation and metabolism of 6-thioxanthosine monophosphate, directly influences the levels of the active 6-TGNs that are ultimately incorporated into cellular nucleic acids. Therefore, 6-thioxanthosine, as an intermediate in the activation pathway, plays an indirect but significant role in perturbing cellular nucleic acid homeostasis, contributing to the therapeutic effects of thiopurine drugs.

Here is a summary of the key enzymatic conversions involving 6-Thioxanthosine Monophosphate:

SubstrateEnzymeProductPathway Context
6-Thioinosine Monophosphate (6-TIMP)Inosine Monophosphate Dehydrogenase (IMPDH)6-Thioxanthosine Monophosphate (6-TXMP)Thiopurine Metabolic Activation researchgate.netnih.govopenaccessjournals.comontosight.ai
6-Thioxanthosine Monophosphate (6-TXMP)Guanosine Monophosphate Synthetase (GMPS)6-Thioguanine Monophosphate (6-TGMP)Thiopurine Metabolic Activation nih.govnih.govopenaccessjournals.compharmgkb.org

This table illustrates the central position of 6-thioxanthosine monophosphate in the conversion of 6-TIMP to the thioguanine nucleotide pathway.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₀H₁₂N₄O₅S B152669 Xanthosine, 6-thio- CAS No. 24386-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-sulfanylidene-3H-purin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5S/c15-1-3-5(16)6(17)9(19-3)14-2-11-4-7(14)12-10(18)13-8(4)20/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYWQXDBECLBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947250
Record name 9-Pentofuranosyl-6-sulfanyl-9H-purin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24386-76-3
Record name 6-Thioxanthosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Pentofuranosyl-6-sulfanyl-9H-purin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Transformations and Metabolic Fluxes of 6 Thioxanthosine

Biosynthesis of 6-Thioxanthosine (B11829551) Monophosphate (6-TXMP)

6-TXMP is primarily synthesized from 6-thioinosine monophosphate (6-TIMP). irjournal.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.comhmdb.cauq.edu.aupharmgkb.orgopenaccessjournals.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.nethmdb.caresearchgate.net

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Catalysis of 6-Thioinosine Monophosphate (6-TIMP) Dehydrogenation

The conversion of 6-TIMP to 6-TXMP is catalyzed by the enzyme inosine monophosphate dehydrogenase (IMPDH). irjournal.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.comhmdb.cauq.edu.aupharmgkb.orgopenaccessjournals.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.nethmdb.caresearchgate.net This reaction is a critical step in the pathway leading to the formation of 6-thioguanine (B1684491) nucleotides. IMPDH typically catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP) in the de novo synthesis of guanine (B1146940) nucleotides. hmdb.cawikipedia.orguniprot.orgnih.gov In the context of thiopurine metabolism, 6-TIMP acts as a substrate for IMPDH. irjournal.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.comhmdb.cauq.edu.aupharmgkb.orgopenaccessjournals.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.nethmdb.caresearchgate.net

Mechanistic Insights into IMPDH Activity and Substrate Specificity for Thiopurines

The mechanism of IMPDH involves the oxidation of the substrate, followed by hydrolysis. wikipedia.org A conserved cysteine residue in the active site attacks the 2-position of the purine (B94841) ring. wikipedia.org IMPDH exhibits substrate specificity that includes modifications of the hypoxanthine (B114508) ring, such as 6-thio-IMP (6-TIMP), which is a good substrate. nih.gov The enzyme's activity is dependent on NAD+ as a cofactor and is activated by monovalent cations like K+. wikipedia.orguniprot.orgnih.gov Studies on the pH dependence of IMPDH activity have provided insights into the involvement of acidic and basic groups in catalysis, likely reflecting the ionization of the active site cysteine residue. nih.gov While the canonical substrate is IMP, IMPDH's ability to utilize 6-TIMP is central to the formation of 6-TXMP in thiopurine metabolism. irjournal.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.comhmdb.cauq.edu.aupharmgkb.orgopenaccessjournals.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.nethmdb.caresearchgate.netnih.gov

Downstream Metabolic Fates of 6-Thioxanthosine Monophosphate

Following its formation, 6-TXMP is further metabolized to form the active thioguanine nucleotides. irjournal.orgnih.govnih.govresearchgate.netmdpi.comresearchgate.netmdpi.comwjgnet.comhmdb.cauq.edu.auopenaccessjournals.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.nethmdb.caresearchgate.netwjgnet.com

Guanosine (B1672433) Monophosphate Synthetase (GMPS) Mediated Conversion to 6-Thioguanine Monophosphate (6-TGMP)

6-TXMP is converted to 6-thioguanine monophosphate (6-TGMP) by the enzyme guanosine monophosphate synthetase (GMPS). irjournal.orgnih.govnih.govresearchgate.netmdpi.comresearchgate.netmdpi.comhmdb.cauq.edu.auopenaccessjournals.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.nethmdb.caresearchgate.netwjgnet.com This reaction involves the amination of 6-TXMP, utilizing glutamine as the nitrogen source and requiring ATP. GMPS is a key enzyme in the de novo synthesis of guanine nucleotides, catalyzing the conversion of XMP to GMP. hmdb.canih.gov In the thiopurine pathway, 6-TXMP serves as the substrate for GMPS, leading to the formation of 6-TGMP. irjournal.orgnih.govnih.govresearchgate.netmdpi.comresearchgate.netmdpi.comhmdb.cauq.edu.auopenaccessjournals.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.nethmdb.caresearchgate.netwjgnet.com

Subsequent Phosphorylation to 6-Thioguanine Diphosphate (B83284) (6-TGDP) and Triphosphate (6-TGTP)

Once 6-TGMP is formed, it undergoes subsequent phosphorylation steps to yield 6-thioguanine diphosphate (6-TGDP) and 6-thioguanine triphosphate (6-TGTP). irjournal.orgnih.govresearchgate.netnih.govmdpi.comresearchgate.netwjgnet.comuq.edu.auresearchgate.netnih.govresearchgate.netresearchgate.netcaymanchem.comresearchgate.net These phosphorylation reactions are catalyzed by kinases. irjournal.orgnih.govresearchgate.netmdpi.comopenaccessjournals.comresearchgate.netresearchgate.netbmj.com 6-TGTP and 6-TGDP are the major intracellular 6-thioguanine nucleotides and are considered the primary active metabolites responsible for the immunosuppressive and cytotoxic effects of thiopurines. irjournal.orgnih.govresearchgate.netnih.govmdpi.comresearchgate.netwjgnet.comuq.edu.auresearchgate.netnih.govresearchgate.netresearchgate.netcaymanchem.comresearchgate.netnih.govresearchgate.net 6-TGMP is typically present in much lower concentrations compared to 6-TGDP and 6-TGTP. mdpi.com

Interplay with Competing Thiopurine Metabolic Pathways

Thiopurine S-Methyltransferase (TPMT) Mediated Methylation

Thiopurine S-Methyltransferase (TPMT) is a cytosolic enzyme that catalyzes the S-methylation of thiopurine drugs and their metabolites ut.eewikipedia.org. This methylation is a key inactivation pathway for several thiopurines. While 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (6-TG) are well-established substrates for TPMT, leading to the formation of 6-methylmercaptopurine (B131649) (6-MMP) and 6-methylthioguanine (B125323) (6-MTG) respectively, the direct methylation of 6-thioxanthosine (6-TX) itself by TPMT is not a primary metabolic route discussed in the provided sources.

However, TPMT is involved in the methylation of 6-thioinosine monophosphate (6-TIMP), a precursor to 6-TXMP in the anabolic pathway towards 6-TGNs. TPMT catalyzes the methylation of 6-TIMP to form 6-methylthioinosine (B81876) monophosphate (6-MTIMP) and its subsequent phosphorylated forms, collectively known as 6-methylmercaptopurine ribonucleotides (6-MMPRs) openaccessjournals.commdpi.com. This methylation of 6-TIMP by TPMT diverts the metabolite away from the pathway leading to 6-TXMP and ultimately to the active 6-TGNs, thus representing a competing inactivation pathway openaccessjournals.comresearchgate.net.

Research indicates that genetic variations in the TPMT gene can lead to altered enzyme activity, significantly impacting the balance between the formation of active 6-TGNs and inactive methylated metabolites like 6-MMPRs ut.eewikipedia.orgnih.govageb.be. Individuals with low TPMT activity tend to accumulate higher levels of 6-TGNs, increasing the risk of myelosuppression, while those with high TPMT activity may favor the production of methylated metabolites, potentially leading to hepatotoxicity and reduced therapeutic efficacy nih.govageb.benih.gov.

While 6-TX itself is not a direct, major substrate for TPMT according to the provided information, the enzyme's action on 6-TIMP directly influences the metabolic flux through the pathway that produces 6-TXMP.

Xanthine (B1682287) Oxidase (XO) and Aldehyde Oxidase (AOX) Related Inactivation Pathways

Xanthine Oxidase (XO) and Aldehyde Oxidase (AOX) are molybdenum-containing enzymes that play a significant role in the oxidative catabolism of purines and thiopurines nih.govnih.govwikipedia.org. These enzymes are primarily involved in the inactivation of thiopurine drugs.

6-Mercaptopurine (6-MP), a precursor to 6-thioxanthosine monophosphate (6-TXMP) via 6-thioinosine monophosphate (6-TIMP), is a substrate for XO. XO oxidizes 6-MP to 6-thioxanthine (B131520) (6-TX) researchgate.netnih.govresearchgate.net. This conversion to 6-thioxanthine is a major inactivation pathway for 6-MP, diverting it away from the anabolic pathway that leads to the active 6-TGNs researchgate.netnih.gov.

Subsequently, 6-thioxanthine (6-TX) can be further oxidized to the inactive metabolite 6-thiouric acid (6-TUA) researchgate.netnih.govresearchgate.net. This second oxidative step can be catalyzed by both Xanthine Oxidase (XO) and Aldehyde Oxidase (AOX) researchgate.netnih.gov. Studies have investigated the kinetics of 6-thioxanthine metabolism by different variants of xanthine oxidase, demonstrating that genetic variations in XO can affect its activity towards 6-thioxanthine nih.gov. Similarly, Aldehyde Oxidase (AOX) is known to oxidize a variety of aldehydes and nitrogenous heterocyclic compounds, contributing to drug metabolism, including the further oxidation of 6-thioxanthine wikipedia.org.

The oxidative pathway mediated by XO and AOX represents a significant route for the inactivation and elimination of thiopurine metabolites, including the conversion of 6-MP to 6-thioxanthine and its subsequent oxidation to 6-thiouric acid. This catabolic route competes with the anabolic pathway that leads to the formation of the therapeutically active 6-TGNs, which are derived from 6-thioinosine monophosphate (6-TIMP) and involve 6-thioxanthosine monophosphate (6-TXMP) as an intermediate openaccessjournals.comresearchgate.netnih.gov.

While 6-thioxanthosine monophosphate (6-TXMP) is an intermediate in the anabolic pathway, the provided sources primarily discuss the oxidation of 6-thioxanthine (6-TX) by XO and AOX as an inactivation route for 6-MP metabolism.

Inosine Triphosphate Pyrophosphohydrolase (ITPase) Recycling Mechanisms

Inosine Triphosphate Pyrophosphohydrolase (ITPase), encoded by the ITPA gene, is an enzyme that hydrolyzes inosine triphosphate (ITP) and deoxyinosine triphosphate (dITP) to their respective monophosphates, inosine monophosphate (IMP) and deoxyinosine monophosphate (dIMP) ildcare.nlwikipedia.orgabeomics.com. This activity is crucial for maintaining low intracellular concentrations of these non-canonical nucleotides.

In the context of thiopurine metabolism, ITPase plays a role in the recycling of phosphorylated thiopurine metabolites. Specifically, 6-thioinosine triphosphate (6-TITP), which is formed from 6-thioinosine monophosphate (6-TIMP) through phosphorylation steps, can be dephosphorylated back to 6-TIMP by ITPase openaccessjournals.commdpi.comfrontiersin.orgdiva-portal.org. This recycling mechanism can influence the pool of 6-TIMP, which is a branching point in thiopurine metabolism, leading to either the formation of active 6-thioguanine nucleotides (via 6-thioxanthosine monophosphate) or inactive methylated metabolites openaccessjournals.comresearchgate.net.

Research has investigated the substrate specificity of human erythrocyte ITPase, showing that it efficiently converts 6-thio-ITP (6-TITP) to 6-thio-IMP (6-TIMP), although ITP is the preferred substrate ildcare.nlresearchgate.net. This enzymatic activity suggests that ITPase can facilitate the regeneration of 6-TIMP from its triphosphate form.

Genetic polymorphisms in the ITPA gene can lead to reduced ITPase activity ildcare.nlwikipedia.orgresearchgate.net. While the precise pharmacogenetic significance of ITPA polymorphisms in thiopurine therapy is still debated, some studies suggest an association between reduced ITPase activity and an increased risk of adverse drug reactions, although the mechanism may not always directly involve altered 6-TGN levels ildcare.nlresearchgate.netkcl.ac.uk. The accumulation of 6-TITP due to ITPase deficiency has been reported to lead to toxicity frontiersin.org.

Therefore, ITPase contributes to the complex metabolic network of thiopurines by providing a recycling pathway for phosphorylated thioinosine metabolites, influencing the availability of 6-TIMP for further metabolism towards either activation or inactivation routes, including the pathway involving 6-thioxanthosine monophosphate (6-TXMP).

Here is a table summarizing the key enzymatic transformations involving 6-Thioxanthosine and related metabolites discussed:

Compound NameEnzymeTransformationPathway RolePubChem CID
6-Mercaptopurine (6-MP)Xanthine Oxidase (XO)Converted to 6-Thioxanthine (6-TX)Inactivation135398630
6-Thioxanthine (6-TX)Xanthine Oxidase (XO), Aldehyde Oxidase (AOX)Converted to 6-Thiouric Acid (6-TUA)Inactivation1197
6-Thioinosine Monophosphate (6-TIMP)Thiopurine S-Methyltransferase (TPMT)Converted to 6-Methylthioinosine Monophosphate (6-MTIMP) (part of 6-MMPRs)Inactivation643311
6-Thioinosine Monophosphate (6-TIMP)Inosine Monophosphate Dehydrogenase (IMPDH)Converted to 6-Thioxanthosine Monophosphate (6-TXMP)Anabolic (towards 6-TGNs)13788730
6-Thioinosine Triphosphate (6-TITP)Inosine Triphosphate Pyrophosphohydrolase (ITPase)Converted to 6-Thioinosine Monophosphate (6-TIMP)RecyclingNot readily available
6-Thioxanthosine Monophosphate (6-TXMP)Guanosine Monophosphate Synthetase (GMPS)Converted to 6-Thioguanine Monophosphate (6-TGMP)Anabolic (towards 6-TGNs)13788730

Note: The PubChem CID for 6-Thioxanthosine (6-TX) is 1197. The PubChem CID for 6-Thioxanthosine Monophosphate (6-TXMP) is 13788730. The PubChem CID for 6-Thioinosine Monophosphate (6-TIMP) is 643311. The PubChem CID for 6-Mercaptopurine (6-MP) is 135398630. The PubChem CID for 6-Thiouric Acid (6-TUA) is 67747. PubChem CIDs for phosphorylated forms like 6-TITP are not as readily available as for the monophosphate or base forms in standard databases.

Molecular and Cellular Effects Originating from 6 Thioxanthosine Metabolism

Impact on De Novo Purine (B94841) Biosynthesis through Related Thiopurine Metabolites

The structural similarity of thiopurine metabolites to endogenous purines allows them to interfere with the de novo purine biosynthesis pathway, a fundamental process for cell growth and proliferation. nih.govnih.govresearchgate.netmdpi.com This inhibition is a key aspect of their mechanism of action. The metabolically active forms, such as 6-thioguanosine (B559654) monophosphate (TGMP), act as pseudofeedback inhibitors of glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in this pathway. hmdb.ca

Furthermore, TGMP competitively inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), the enzyme responsible for the conversion of inosinic acid (IMP) to xanthylic acid (XMP), a critical step in the synthesis of guanine (B1146940) nucleotides. hmdb.ca Another significant mechanism of inhibition involves the methylated metabolite of 6-mercaptopurine (B1684380), methyl-thioinosine 5′ monophosphate (MeTIMP), which is a potent inhibitor of de novo purine synthesis. nih.gov By disrupting the production of essential purine nucleotides, these thiopurine metabolites effectively starve cells of the building blocks required for DNA and RNA synthesis. researchgate.net

MetaboliteEnzyme TargetEffect
6-thioguanosine monophosphate (TGMP)glutamine-5-phosphoribosylpyrophosphate amidotransferasePseudofeedback inhibition
6-thioguanosine monophosphate (TGMP)Inosine monophosphate dehydrogenase (IMPDH)Competitive inhibition
Methyl-thioinosine 5′ monophosphate (MeTIMP)Not specifiedPotent inhibition of de novo purine synthesis

Integration of Downstream 6-Thioguanine (B1684491) Nucleotides into Nucleic Acids

A major cytotoxic mechanism of 6-thioxanthosine (B11829551) metabolites is their incorporation into the nucleic acids of the cell, leading to profound consequences for both DNA and RNA. oup.comku.dk The downstream metabolite, 6-thioguanine, is converted into 6-thioguanosine triphosphate (6-TGTP) and deoxy-6-thioguanosine triphosphate (dGTP), which are then utilized by polymerases during DNA and RNA synthesis. wikipedia.orgnih.gov

The incorporation of 6-thioguanine into DNA is a critical step in its cytotoxic activity. aacrjournals.org Once integrated, it can be methylated to form S6-methylthioguanine, which can mispair with thymine (B56734) instead of cytosine during DNA replication. haematologica.org This mismatch is recognized by the DNA mismatch repair (MMR) system. aacrjournals.orghaematologica.org However, the repair process is often futile, as the MMR system repeatedly attempts to correct the mismatch, leading to the formation of single-strand breaks and a persistent G2-M cell cycle arrest. aacrjournals.org This ultimately triggers apoptotic cell death. researchgate.net The presence of 6-thioguanine in DNA can also alter its structure and stability, potentially affecting DNA-protein interactions. oup.comnih.gov

ConsequenceMechanismCellular Outcome
DNA MismatchS6-methylthioguanine mispairs with thymineActivation of mismatch repair (MMR) system
Futile Repair CyclesRepeated attempts by MMR to correct the mismatchFormation of single-strand breaks
Cell Cycle ArrestPersistent DNA damage signalingG2-M phase arrest
ApoptosisAccumulation of DNA damage and cell cycle arrestProgrammed cell death
Altered DNA StructurePresence of the sulfur atomChanges in duplex stability and protein binding

Thiopurine metabolites, including 6-thioguanine nucleotides, can also be incorporated into various RNA species. researchgate.netclinpgx.org This integration can have significant repercussions for RNA function and metabolism. researchgate.net For instance, the presence of 6-thioguanine in RNA can diminish the thermodynamic stability of RNA duplexes. researchgate.net

Modulation of Intracellular Signaling Networks

Beyond their effects on nucleic acids, 6-thioguanine nucleotides can directly interact with and modulate key intracellular signaling proteins, leading to significant downstream cellular responses, particularly in immune cells.

A crucial target of 6-thioguanine nucleotides is the small GTPase, Rac1, a key regulator of various cellular processes including cell proliferation, apoptosis, and cytoskeletal organization. nih.govcore.ac.ukscienceopen.com The active metabolite, 6-thioguanosine triphosphate (6-TGTP), binds to Rac1 in place of GTP. nih.gov This binding prevents the interaction of Rac1 with its guanine nucleotide exchange factor (GEF), Vav1, thereby inhibiting the activation of the Rac1 signaling pathway. nih.govresearchgate.net

The 6-TGTP-bound Rac1 is a substrate for Rho-specific GTPase-activating proteins (GAPs), which hydrolyze the triphosphate to a diphosphate (B83284), resulting in a biologically inactive 6-thioguanosine diphosphate (6-TGDP)-Rac1 adduct. nih.gov This adduct cannot be reactivated by GEFs, leading to an accumulation of inactive Rac1 in the cell. nih.gov

The inhibition of the Rac1 signaling pathway by 6-thioguanine nucleotides has profound consequences for activated T-lymphocytes, leading to the induction of apoptosis. immunogenetics.nlfrontiersin.org In activated T-cells, the Rac1 pathway is critical for their survival and function. nih.gov By blocking Rac1 activation, 6-TGTP triggers a mitochondrial-dependent apoptotic pathway. nih.govimmunogenetics.nl This involves the downregulation of the anti-apoptotic protein Bcl-xL, leading to the activation of caspase-9 and subsequent execution of the apoptotic program. immunogenetics.nl This selective induction of apoptosis in activated T-lymphocytes is a key mechanism behind the immunosuppressive effects of thiopurines. nih.govnih.gov

Recognition and Processing of Modified Purine Nucleotides by Cellular Enzymes

Cellular enzymes that typically handle endogenous purine nucleotides can also recognize and process their modified counterparts, such as those derived from 6-thioxanthosine. The efficiency and consequences of these interactions are central to the compound's mechanism of action.

Inosine Monophosphate Dehydrogenase (IMPDH):

IMPDH is a crucial rate-limiting enzyme in the de novo synthesis of guanine nucleotides. It catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). The sulfur-containing analog of IMP, 6-thioinosine monophosphate (6-TIMP), is also recognized as a substrate by IMPDH. Research has shown that modifications to the hypoxanthine (B114508) ring of IMP are tolerated by the enzyme, and 6-thio-IMP is considered a good substrate. The enzymatic conversion of 6-TIMP by IMPDH results in the formation of 6-thioxanthosine monophosphate (6-TXMP).

While 6-TIMP acts as a substrate, it, along with 6-thioguanosine monophosphate (6-TGMP), can also act as a time-dependent inactivator of IMPDH. This suggests a dual role where the enzyme processes the modified nucleotide while also being susceptible to inhibition by it, potentially through the formation of a disulfide bond with an active site cysteine residue.

Interactive Data Table: Substrate Activity with IMPDH

Substrate Enzyme Activity
6-thioinosine monophosphate (6-TIMP) Inosine Monophosphate Dehydrogenase (IMPDH) Good substrate, also acts as a time-dependent inactivator
Inosine 5'-monophosphate (IMP) Inosine Monophosphate Dehydrogenase (IMPDH) Natural Substrate

Guanosine (B1672433) Monophosphate Synthetase (GMPS):

Following its synthesis, 6-TXMP serves as a substrate for the next enzyme in the guanine nucleotide pathway, guanosine monophosphate synthetase (GMPS). GMPS catalyzes the amination of XMP to yield guanosine 5'-monophosphate (GMP), utilizing glutamine as the nitrogen donor and ATP for energy. In a parallel fashion, GMPS converts 6-TXMP to 6-thioguanosine monophosphate (6-TGMP). This conversion is a critical step, as 6-TGMP and its subsequent di- and tri-phosphate derivatives are the primary active metabolites responsible for the cytotoxic effects of thiopurines.

Interactive Data Table: Kinetic Parameters of E. coli GMPS with d-XMP

Substrate Km (μM) kcat (s-1) kcat/Km (μM-1s-1)
d-Xanthosine 5'-monophosphate (d-XMP) 35.3 ± 8.5 4.8 (± 0.3) × 10-2 1.4 × 10-3

Data from HPLC analysis.

The ability of these central metabolic enzymes to process these modified nucleotides is a clear example of molecular mimicry. The structural similarity of the thio-analogs to their endogenous counterparts allows them to enter and proceed through the purine metabolic pathway, ultimately leading to the generation of cytotoxic thioguanine nucleotides.

Pharmacogenetic Determinants and Enzyme Polymorphisms in 6 Thioxanthosine Metabolism

Genetic Variants of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides and plays a pivotal role in thiopurine metabolism by catalyzing the conversion of TIMP to TXMP. nih.gov Genetic polymorphisms in the genes encoding the two isoforms of this enzyme, IMPDH1 and IMPDH2, can alter enzyme activity and influence the metabolic shunting of thiopurine metabolites.

Research has identified specific single nucleotide polymorphisms (SNPs) in these genes that are associated with clinical outcomes in patients undergoing thiopurine therapy. For instance, the variants IMPDH1 rs2278294 and IMPDH2 rs11706052 have been shown to have a significant impact on lymphopenia, a potential side effect of thiopurine treatment. nih.gov Furthermore, studies have demonstrated a negative correlation between IMPDH enzyme activity and the concentrations of methylated thiopurine metabolites (meTIMP). nih.gov This suggests that reduced IMPDH activity may lead to an accumulation of its substrate, TIMP, which is then preferentially metabolized by thiopurine S-methyltransferase (TPMT) into meTIMP. Conversely, higher IMPDH activity would favor the production of 6-thioxanthosine (B11829551) and the subsequent formation of cytotoxic 6-thioguanine (B1684491) nucleotides (6-TGNs). nih.gov Therefore, genetic variants that decrease IMPDH function can shift the metabolic balance away from the 6-thioxanthosine pathway.

Genetic Variants of Guanosine (B1672433) Monophosphate Synthetase (GMPS)

Guanosine monophosphate synthetase (GMPS) is the enzyme responsible for the final step in the formation of thioguanine nucleotides from 6-thioxanthosine, catalyzing the conversion of TXMP to TGMP. clinpgx.orgnih.gov As the direct downstream enzyme, variations in GMPS activity are expected to have a direct impact on the concentration of 6-thioxanthosine.

Influence of Polymorphisms in Key Thiopurine Metabolizing Enzymes (TPMT, NUDT15, ITPA, XO) on Metabolite Profiles

The metabolism of 6-thioxanthosine is intrinsically linked to the activity of several other key enzymes that determine the flow of metabolites through the entire thiopurine pathway. Genetic polymorphisms in TPMT, NUDT15, ITPA, and XO significantly alter this flow, thereby indirectly affecting the levels of 6-thioxanthosine.

Thiopurine S-Methyltransferase (TPMT): TPMT catalyzes the S-methylation of TIMP, shunting it away from the IMPDH-mediated conversion to 6-thioxanthosine. oaepublish.com Well-studied polymorphisms in the TPMT gene, such as TPMT3A, TPMT3C, and TPMT2*, lead to decreased or absent enzyme activity. researchgate.net In individuals carrying these variants, less TIMP is methylated, resulting in a greater substrate pool available for IMPDH, which can lead to increased production of 6-thioxanthosine and, subsequently, high levels of cytotoxic 6-TGNs. oaepublish.com

Nudix Hydrolase 15 (NUDT15): NUDT15 is a nucleoside diphosphatase that dephosphorylates active thiopurine metabolites like thioguanosine triphosphate (TGTP), inactivating them. mdpi.com The NUDT15 c.415C>T (rs116855232) variant is strongly associated with loss of function and is a major predictor of thiopurine-induced toxicity, particularly in Asian populations. nih.govnih.gov Reduced NUDT15 function leads to the accumulation of active 6-TGNs. This accumulation can create feedback inhibition on upstream enzymes, potentially influencing the entire metabolic cascade, including the processing of 6-thioxanthosine.

Xanthine (B1682287) Oxidase (XO): XO is a catabolic enzyme that metabolizes 6-mercaptopurine (B1684380) (the parent drug) to inactive 6-thiouric acid. oaepublish.com Genetic variants in XO that reduce its activity can increase the bioavailability of 6-mercaptopurine for intracellular conversion into active metabolites. This larger initial substrate pool means more TIMP is produced, which can subsequently increase the flux through the IMPDH/GMPS pathway, elevating the levels of 6-thioxanthosine and downstream 6-TGNs.

Table 1: Influence of Key Enzyme Polymorphisms on Thiopurine Metabolite Profiles
Gene (Enzyme)Common Variant(s)Effect on Enzyme FunctionImpact on Metabolite Profile (and 6-Thioxanthosine)
TPMT*2, *3A, *3CDecreased/Absent ActivityDecreased methylation of TIMP; shunts metabolism towards IMPDH, potentially increasing 6-thioxanthosine and 6-TGN levels. oaepublish.comresearchgate.net
NUDT15c.415C>T (rs116855232)Decreased/Absent ActivityDecreased inactivation of 6-TGNs, leading to their accumulation; may indirectly alter upstream metabolic flux. mdpi.comnih.gov
IMPDH1/2rs2278294, rs11706052Altered ActivityDirectly affects the conversion of TIMP to 6-thioxanthosine; reduced activity shunts TIMP towards methylation. nih.govnih.gov
GMPSNot well definedAltered Activity (associated with drug intolerance)Directly affects the conversion of 6-thioxanthosine to TGMP; reduced activity would lead to 6-thioxanthosine accumulation. nih.gov
ITPAc.94C>ADecreased ActivityAccumulation of thio-ITP; may indirectly disrupt the main metabolic pathway. nih.gov
XOVariousDecreased ActivityIncreased bioavailability of parent drug, leading to higher intracellular metabolite levels, including 6-thioxanthosine. oaepublish.com

Implications of Genetic Variation for Individual Metabolic Phenotypes

The collection of genetic polymorphisms in thiopurine-metabolizing enzymes determines an individual's metabolic phenotype, which dictates their ability to process these drugs and their susceptibility to adverse effects. Inter-individual genetic variations are a primary reason for the differing outcomes observed in patients. frontiersin.org

Individuals with reduced-function variants in TPMT or NUDT15 are classified as "poor metabolizers." This phenotype is characterized by the preferential shunting of thiopurine metabolites down the activation pathway, leading to the accumulation of high concentrations of 6-TGNs. oaepublish.com This metabolic imbalance is directly responsible for a heightened risk of severe, life-threatening myelosuppression. nih.gov The production of 6-thioxanthosine is an integral step in this cytotoxic pathway, and its levels are consequently elevated in these individuals.

Conversely, variations in enzymes like IMPDH can lead to different metabolic profiles. For example, an individual with a high-activity IMPDH variant might efficiently convert TIMP to 6-thioxanthosine, favoring the production of 6-TGNs. In contrast, a low-activity variant could result in a "preferential shunter" phenotype, where TIMP accumulates and is diverted towards methylation by TPMT, leading to higher levels of methylated metabolites, which have been associated with hepatotoxicity. nih.gov These distinct metabolic phenotypes, rooted in an individual's unique genetic makeup, underscore the critical role of pharmacogenetics in understanding and predicting the metabolic fate of 6-thioxanthosine and other thiopurine metabolites.

Advanced Research Methodologies for Investigating 6 Thioxanthosine

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cell culture systems provide a controlled environment to dissect the specific molecular and cellular events influenced by 6-thioxanthosine (B11829551). These models are instrumental in studying metabolic pathways, gene expression, and protein function without the complexities of a whole-organism system.

Human cell lines are invaluable tools for investigating the metabolism of xenobiotics, including thiopurine analogues. The choice of cell line is often dictated by the research question, as different cell types exhibit distinct metabolic capacities.

HepG2 (Human Hepatocellular Carcinoma) Cells: As liver cells are the primary site of drug metabolism, the HepG2 cell line is extensively used to model hepatic metabolism. nih.govresearchgate.netresearchgate.net These cells express a range of phase I and phase II drug-metabolizing enzymes, making them suitable for studying the conversion of 6-thioxanthosine and its parent compounds. nih.gov For instance, studies on the related thiopurine 6-mercaptopurine (B1684380) (6-MP) in HepG2 cells have provided insights into the genetic and metabolic factors influencing thiopurine toxicity and efficacy. nih.gov Researchers can perform metabolomic analyses on HepG2 cells exposed to 6-thioxanthosine to identify and quantify its metabolites, helping to map its metabolic pathway. researchgate.net

HEK293 (Human Embryonic Kidney) Cells: HEK293 cells are widely used in biomedical research due to their ease of transfection and robust growth. nih.govresearchgate.net While not a primary metabolic cell line like HepG2, they are instrumental in studying the function of specific enzymes or transporters involved in 6-thioxanthosine metabolism by overexpressing the corresponding genes. nih.govresearchgate.netresearchgate.net For example, HEK293 cells have been used to investigate the effects of genetic variants on thiopurine metabolism and to screen for potential drug interactions. nih.gov

Jurkat T cells (Human T lymphocyte cell line): Since thiopurines are potent immunosuppressants, Jurkat T cells, a T lymphocyte cell line, are a relevant model to study the effects of 6-thioxanthosine on immune cells. cuni.cznih.gov These cells can be used to assess how 6-thioxanthosine affects T-cell proliferation, apoptosis, and signaling pathways. cuni.cznih.gov Metabolic profiling of Jurkat cells treated with 6-thioxanthosine can reveal how it perturbs cellular metabolism to exert its immunosuppressive effects. nih.govresearchgate.net

Table 1: Applications of Human Cell Lines in 6-Thioxanthosine Metabolic Studies

Cell Line Cell Type Key Applications in 6-Thioxanthosine Research
HepG2 Human Hepatocellular Carcinoma Modeling hepatic metabolism, identifying metabolic pathways, and assessing hepatotoxicity. nih.govresearchgate.netresearchgate.netnih.govnih.gov
HEK293 Human Embryonic Kidney Studying the function of specific metabolic enzymes and transporters through genetic engineering. nih.govnih.govresearchgate.netresearchgate.net

| Jurkat T cells | Human T Lymphocyte | Investigating immunosuppressive mechanisms, effects on T-cell signaling, and metabolic reprogramming. cuni.cznih.govnih.govresearchgate.net |

Cellular models are crucial for understanding how 6-thioxanthosine modulates gene expression and protein function, providing insights into its mechanisms of action and potential off-target effects.

Following exposure of cell lines like HepG2 or HEK293 to 6-thioxanthosine, researchers can isolate RNA and perform transcriptomic analyses, such as microarray or RNA-sequencing, to identify genes whose expression is altered. nih.gov This can reveal entire signaling pathways affected by the compound. For example, studies on 6-mercaptopurine in these cell lines have shown changes in the expression of genes involved in purine (B94841) metabolism and cell cycle regulation. nih.gov

Similarly, proteomic analyses can be conducted to assess changes in protein levels and post-translational modifications. Techniques like Western blotting can be used to quantify specific proteins of interest, while mass spectrometry-based proteomics can provide a global view of the cellular protein landscape in response to 6-thioxanthosine treatment. frontiersin.org For instance, codon optimization has been shown to increase the expression of certain proteins in HEK293 cells, a technique that could be applied to study enzymes involved in 6-thioxanthosine metabolism. frontiersin.org

In Vivo Animal Models for Metabolic Profiling and Pathway Tracing

While in vitro models are excellent for mechanistic studies, in vivo animal models are indispensable for understanding the systemic metabolism and distribution of 6-thioxanthosine in a whole organism.

Rats and mice are the most commonly used animal models in pharmacokinetic and metabolic studies due to their physiological similarities to humans, relatively low cost, and ease of handling. To study the systemic distribution of 6-thioxanthosine, the compound can be administered to rodents, and at various time points, blood and different organs (e.g., liver, kidney, spleen, intestine) are collected.

For example, studies on the absorption of 6-mercaptopurine riboside in the rat small intestine have utilized in situ perfusion techniques to analyze vascular and mucosal samples. nih.gov This approach allows for the assessment of the rate of appearance of the drug and its metabolites in the bloodstream and their accumulation in tissues. nih.gov By analyzing these samples, researchers can determine the pharmacokinetic profile of 6-thioxanthosine, including its absorption, distribution, metabolism, and excretion (ADME). This information is critical for understanding its bioavailability and potential for accumulation in specific tissues, which can be linked to both therapeutic efficacy and toxicity.

Analytical Techniques for Quantitative Metabolite Assessment

Accurate and sensitive analytical methods are essential for the quantitative assessment of 6-thioxanthosine and its metabolites in biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thiopurine metabolites. nih.govnih.govresearchgate.net It allows for the separation, identification, and quantification of 6-thioxanthosine and other related compounds in complex biological samples such as cell lysates, blood, and tissue homogenates. nih.govnih.govresearchgate.net

The principle of HPLC involves passing the sample through a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the different components of the sample are separated based on their differential interactions with the stationary and mobile phases. For thiopurines, reversed-phase HPLC is commonly employed.

Following separation, the metabolites are detected using various detectors, most commonly a UV detector, as thiopurines absorb ultraviolet light. nih.gov More advanced systems may couple HPLC with mass spectrometry (LC-MS), which provides higher sensitivity and specificity, allowing for the definitive identification of metabolites based on their mass-to-charge ratio. researchgate.net

Several validated HPLC methods have been developed for the quantification of thiopurine metabolites like 6-thioguanine (B1684491) nucleotides in red blood cells. nih.govresearchgate.net These methods typically involve sample preparation steps such as cell lysis and protein precipitation, followed by chromatographic separation and detection. The concentration of the metabolite is determined by comparing its peak area to that of a known concentration of a standard.

Table 2: Key Parameters in a Typical HPLC Method for Thiopurine Metabolite Analysis

Parameter Description Example from 6-thioguanine analysis
Column Stationary phase for separation C18 reversed-phase column
Mobile Phase Solvent that carries the sample through the column A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) nih.gov
Detection Method for visualizing the separated compounds UV detection at a specific wavelength (e.g., 341 nm for 6-thioguanine) nih.gov
Quantification Determining the concentration of the analyte Based on a calibration curve generated from standards of known concentrations nih.govresearchgate.net

| Internal Standard | A compound added to the sample to correct for variations in sample preparation and injection volume | e.g., 5-bromouracil (B15302) nih.gov |

These advanced methodologies, from cellular models to animal studies and sophisticated analytical techniques, are integral to building a comprehensive understanding of the pharmacology of 6-thioxanthosine.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite and Proteomic Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and indispensable tool for the comprehensive analysis of 6-thioxanthosine and its related metabolites in biological matrices. nih.gov This technology offers high sensitivity and specificity, enabling the accurate quantification of key thiopurine metabolites, which is crucial for therapeutic drug monitoring and research. annlabmed.orgfrontiersin.org

One of the primary applications of LC-MS/MS in this context is the measurement of 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) nucleotides (6-MMPNs) in red blood cells. annlabmed.org These metabolites are critical biomarkers for assessing the efficacy and potential toxicity of thiopurine therapy. mdpi.com Validated LC-MS/MS methods have been developed to quantify these metabolites with a high degree of accuracy and precision. annlabmed.org For instance, a developed LC-MS/MS method demonstrated a linear range of 0.1–10 µmol/L for 6-TGN and 0.5–100 µmol/L for 6-MMPN, with mean extraction recoveries of 71.0% and 75.0% for 6-TGN, and 102.2% and 96.4% for 6-MMPN, respectively. annlabmed.org

The stability of thiopurine metabolites is a critical consideration for accurate measurement, and LC-MS/MS has been instrumental in stability evaluations. Studies have shown that while 6-TGN and 6-MMPN are relatively stable at 4℃ without pretreatment, the concentration of 6-TGN can decrease by approximately 20% after four days of storage at this temperature. annlabmed.org For long-term storage of pretreated samples, -70℃ is recommended to ensure metabolite integrity. annlabmed.org

Beyond targeted metabolite quantification, LC-MS/MS is also a cornerstone of "bottom-up" proteomics, a strategy used to identify and quantify proteins in complex biological samples. nih.gov In the context of 6-thioxanthosine research, this approach can be used to study the expression levels and post-translational modifications of enzymes involved in the thiopurine metabolic pathway. This proteomic profiling can provide valuable insights into the mechanisms of drug action and resistance. The general workflow of LC-MS/MS-based proteomics involves the enzymatic digestion of proteins into peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry. nih.gov

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Thiopurine Metabolite Quantification

Parameter 6-Thioguanine Nucleotides (6-TGN) 6-Methylmercaptopurine Nucleotides (6-MMPN)
Linear Range 0.1–10 µmol/L 0.5–100 µmol/L
Mean Extraction Recovery 71.0% and 75.0% (at two concentrations) 102.2% and 96.4% (at two concentrations)

Data sourced from Yoo et al. (2018) annlabmed.org

Computational and Mathematical Modeling of Thiopurine Metabolic Pathways

A computational model of 6-mercaptopurine (MP) metabolism was successfully built and used to qualitatively reproduce published data on the effects of variations in thiopurine methyltransferase (TPMT) activity. ncl.ac.uk This model was further extended to investigate the interaction of allopurinol (B61711) with MP metabolism, suggesting that allopurinol may inhibit hypoxanthine-guanine phosphoribosyltransferase (HPRT), leading to altered levels of methylated thioinosine monophosphate (MeTIMP) and thioguanine nucleotides (TGNs). ncl.ac.uk

Mathematical models of metabolism often employ kinetic or stoichiometric approaches. nih.gov Kinetic models, which incorporate enzyme kinetics, can simulate the dynamic changes in metabolite concentrations over time. frontiersin.org Such models have been developed for various metabolic pathways, including one-carbon metabolism and glutathione (B108866) synthesis, providing insights into the regulation and sensitivity of these systems to various factors. duke.edunih.gov These modeling principles can be applied to the thiopurine pathway to explore the intricate regulatory mechanisms and predict patient-specific metabolic responses.

The development of these models relies on the integration of data from various sources, including metabolome time-series data obtained from techniques like LC-MS/MS. frontiersin.org By fitting the model to experimental data, researchers can estimate kinetic parameters and test different hypotheses about the structure and regulation of the metabolic network. ncl.ac.ukduke.edu This in silico approach can guide further experimental investigations and aid in the development of personalized therapeutic strategies.

Table 2: Key Enzymes in the Thiopurine Metabolic Pathway

Enzyme Gene Function
Hypoxanthine-guanine phosphoribosyltransferase HPRT1 Converts 6-mercaptopurine to thioinosine monophosphate (TIMP) and 6-thioguanine to thioguanosine monophosphate (TGMP). nih.govclinpgx.org
Thiopurine S-methyltransferase TPMT Catalyzes the S-methylation of thiopurine drugs and their metabolites. nih.govdrugbank.com
Nudix hydrolase 15 NUDT15 Dephosphorylates active thiopurine metabolites, preventing their incorporation into DNA. arupconsult.commayocliniclabs.com
Inosine (B1671953) monophosphate dehydrogenase IMPDH Converts TIMP to thioxanthosine monophosphate (TXMP). nih.govclinpgx.org
Guanosine (B1672433) monophosphate synthetase GMPS Converts TXMP to TGMP. nih.govclinpgx.org
Xanthine (B1682287) oxidase XO Catalyzes the oxidation of 6-mercaptopurine to 6-thiouric acid. nih.gov

This table provides a summary of key enzymes and their functions in the thiopurine metabolic pathway.

Synthetic Chemistry and Design of 6 Thioxanthosine Analogs

Chemical Synthesis Approaches for 6-Thioxanthosine (B11829551) and its Derivatives

The chemical synthesis of 6-thioxanthosine can be achieved through the cyclization of imidazole (B134444) precursors. One established method involves the conversion of 5-amino-4-thiocarbamoyl-1-β-D-ribofuranosylimidazole. jst.go.jp This precursor is treated with diethyl carbonate in the presence of ethanolic sodium ethoxide, which facilitates the ring closure to form the 6-mercapto-2-hydroxy-purine ring system, yielding 6-thioxanthosine. jst.go.jp This approach is part of a broader strategy for creating various purine (B94841) analogs, where different reagents can be used in the cyclization step to generate diverse functionalities. For instance, using ethyl formate (B1220265) instead of diethyl carbonate with the same precursor leads to the synthesis of 6-thioinosine. jst.go.jp

The general synthesis of 6-thioxanthines has been a subject of chemical research for decades, indicating the long-standing interest in this class of compounds. rsc.org More recent synthetic strategies for related purine derivatives, such as substituted xanthines, often involve the condensation of 5,6-diaminouracil (B14702) derivatives with various reagents to build the second ring of the purine system. frontiersin.org While these methods are not direct syntheses of 6-thioxanthosine, they illustrate the common chemical logic employed in constructing the core purine scaffold.

Table 1: Synthesis of 6-Thioxanthosine

Precursor Reagent Product

Development of 6-Thioxanthosine-Based Research Probes

The unique photophysical properties of the 6-thio functional group make 6-thioxanthosine and related thionucleosides valuable as molecular probes for studying nucleic acid structure and interactions.

The 6-thio purine scaffold, as found in 6-thioxanthosine and the closely related 6-thioguanine (B1684491), possesses intrinsic luminescence properties that can be exploited for biophysical studies. nih.gov 6-Thioguanine has been successfully used as a luminescence probe to investigate the structure of DNA and the behavior of solutions at cryogenic temperatures. nih.gov The electronic structure of the 6-thio purine system gives rise to phosphorescence that is sensitive to the local environment. When incorporated into a nucleic acid, changes in the phosphorescence intensity can signal structural transitions or interactions with other molecules. nih.gov This principle can be extended to 6-thioxanthosine, making it a potential tool for probing RNA structure and dynamics. Fluorescent base analogs are powerful tools for reporting on local and global dynamics of nucleic acids and their complexes with proteins. nih.gov

A significant application of 6-thio purine nucleosides is in photo-crosslinking studies to map the binding sites of proteins on nucleic acids. researchgate.netrsc.org Thionucleosides, such as 6-thioguanosine (B559654), absorb light at wavelengths longer than 300 nm. researchgate.netresearchgate.net This is advantageous because natural proteins and nucleic acids absorb UV light at shorter wavelengths. researchgate.net Consequently, it is possible to selectively photoactivate the 6-thio nucleoside with UV-A light, causing it to form a covalent bond with a nearby interacting molecule, such as a protein, without causing significant photodamage to the rest of the system. researchgate.net This technique has been effectively used with cap analogs containing 6-thioguanosine to study the interactions between the 5' cap of eukaryotic mRNAs and cap-binding proteins. researchgate.netrsc.org The utility of this approach demonstrates the potential of 6-thioxanthosine as a photo-crosslinkable probe for investigating RNA-protein interactions.

Structure-Activity Relationship (SAR) Studies of 6-Oxo and 6-Thio Purine Analogs

Structure-activity relationship (SAR) studies help to elucidate how the chemical structure of a molecule relates to its biological activity. For purine analogs, modifications at the 6-position, including the substitution of an oxygen atom (6-oxo, as in xanthosine) with a sulfur atom (6-thio), can have profound effects on their biological function.

In a study of 6-substituted purine derivatives designed as positive inotropic agents, thioether-linked derivatives were found to be superior to their oxygen and nitrogen isosteres. researchgate.net This highlights a case where the 6-thio modification confers a distinct advantage in biological activity. Similarly, SAR studies of 6-modified purine riboside analogs as activators of the human Stimulator of Interferon Genes (hSTING) protein have been conducted, revealing that certain 6-O-alkyl nucleosides can activate this key protein of the innate immune system. nih.govumn.edu The systematic replacement of functional groups on the purine ring is a classic strategy in medicinal chemistry, as demonstrated in early studies on purines related to the anticancer drug 6-mercaptopurine (B1684380). nih.gov These studies collectively show that the nature of the substituent at the 6-position is a critical determinant of the biological activity of purine nucleosides.

Table 2: Comparison of 6-Substituted Purine Analog Activity (Inotropic Agents)

6-Position Linkage Relative In Vitro Activity
Thioether (S-linked) Superior
Amine (N-linked) Less Active
Oxygen (O-linked) Inactive

Data derived from a study on selective positive inotropes. researchgate.net

Enzymatic Synthesis of 6-Thioxanthosine-Modified RNA for Biophysical Characterization

Incorporating modified nucleosides like 6-thioxanthosine into RNA at specific positions is essential for detailed biophysical studies. nih.gov While chemical synthesis of modified RNA is possible, enzymatic methods using polymerases offer a powerful alternative. eurekaselect.comrsc.orgnews-medical.net

The enzymatic incorporation of 6-thio purine analogs into RNA during in vitro transcription has been demonstrated. For example, RNA molecules randomly modified with 6-thioguanosine can be synthesized by T7 RNA polymerase in the presence of 6-thioguanosine triphosphate (6S-GTP). researchgate.net This indicates that the polymerase can recognize and incorporate the 6-thio analog, albeit with potentially different efficiency compared to the natural nucleotide. Systematic studies on T7 RNA polymerase have shown that it can accept a wide range of modified nucleoside triphosphates as substrates for RNA synthesis, although bulky modifications can sometimes hinder the process. rsc.org

Once synthesized, these modified RNA molecules are invaluable for biophysical characterization. nih.gov Techniques such as nuclear magnetic resonance (NMR), circular dichroism (CD), and isothermal titration calorimetry (ITC) can be used to study the structure, stability, and interaction of the RNA with other molecules. researchgate.net For instance, the synthesis and analysis of xanthosine-containing RNA have provided insights into the effects of RNA deamination. nih.gov The enzymatic synthesis of 6-thioxanthosine-modified RNA would similarly enable a thorough investigation of how this specific modification influences RNA properties. nih.gov

Future Research Directions and Unexplored Avenues in 6 Thioxanthosine Research

Elucidation of Regulatory Mechanisms Governing 6-Thioxanthosine (B11829551) Metabolic Flux

Understanding the precise mechanisms that regulate the metabolic flux of 6-Thioxanthosine is a critical area for future research. This involves investigating the factors that influence its synthesis, conversion, and degradation within cells. Thiopurine drugs, like azathioprine (B366305) and 6-mercaptopurine (B1684380), are converted intracellularly to active thioguanine nucleotides (TGNs) through a metabolic pathway that includes 6-thioxanthosine monophosphate (6-TXMP) as an intermediate. Enzymes such as hypoxanthine (B114508) phosphoribosyltransferase (HPRT), inosine (B1671953) monophosphate dehydrogenase (IMPDH), and guanosine (B1672433) monophosphate synthase (GMPS) are involved in this pathway frontiersin.orgresearchgate.net. Competing catabolic pathways, primarily involving xanthine (B1682287) oxidase (XO) and thiopurine S-methyltransferase (TPMT), inactivate these compounds frontiersin.orgnih.gov.

Research is needed to understand how the activity and expression of these enzymes are regulated, and how this regulation impacts the intracellular concentrations of 6-Thioxanthosine and its metabolites. For instance, studies have shown that 6-thioxanthosine 5'-phosphate can inhibit inosine 5'-phosphate-dehydrogenase in Toxoplasma gondii, suggesting a potential feedback mechanism in this organism nih.gov. Further research could explore similar regulatory loops in other biological systems. Additionally, investigating the role of genetic polymorphisms in enzymes like TPMT and NUDT15 in influencing 6-Thioxanthosine metabolic flux remains important nih.govirjournal.org. The integration of enzyme expression data with metabolic network architecture can help predict relative flux levels, even for reactions regulated by mechanisms beyond enzyme levels, such as allostery and mass action nih.govresearchgate.netbiorxiv.org.

High-Resolution Structural Biology of Enzymes Interacting with 6-Thioxanthosine

Determining the high-resolution three-dimensional structures of enzymes that interact with 6-Thioxanthosine and its metabolites is crucial for understanding their mechanisms of action and for the rational design of targeted therapies or chemical tools. Techniques such as X-ray crystallography and cryo-EM can provide atomic-level details of enzyme-ligand interactions berstructuralbioportal.orgnih.gov.

Enzymes involved in the anabolism of 6-Thioxanthosine metabolites, such as HPRT, IMPDH, and GMPS, as well as catabolic enzymes like XO and TPMT, are all relevant targets for structural studies. While structures of some of these enzymes are available, obtaining structures in complex with 6-Thioxanthosine or its phosphorylated forms could reveal specific binding modes and conformational changes induced by the ligand. This information could facilitate the development of inhibitors or activators with improved specificity and potency. For example, understanding the structural basis of IMPDH's interaction with 6-thioinosine monophosphate (6-TIMP) to form 6-thioxanthosine monophosphate (6-TXMP) could inform the design of IMPDH inhibitors ontosight.ai. Structural studies can also shed light on the substrate promiscuity of related enzymes researchgate.net.

Integrated Omics Approaches to Understand Global Cellular Responses to 6-Thioxanthosine Metabolites

The application of integrated omics approaches, such as transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of how cells respond globally to 6-Thioxanthosine and its downstream metabolites slideshare.netnih.govsemanticscholar.orgnih.govpremierscience.com.

Transcriptomics can reveal changes in gene expression profiles in response to 6-Thioxanthosine exposure, indicating affected pathways and regulatory networks. Proteomics can identify alterations in protein abundance and post-translational modifications, providing insights into the functional state of the cell. Metabolomics can directly measure the cellular concentrations of a wide range of metabolites, offering a snapshot of the metabolic state and highlighting how 6-Thioxanthosine perturbs cellular metabolism metabolon.commdpi.com.

Integrating data from these different omics layers can help to build a comprehensive picture of the cellular response, identifying key nodes and pathways that are most affected. This can lead to the discovery of novel biomarkers of response or toxicity, and identify new targets for therapeutic intervention. For instance, multi-omics studies could investigate how 6-Thioxanthosine metabolites influence purine (B94841) and pyrimidine (B1678525) synthesis, energy metabolism, or stress response pathways.

Development of Novel Chemical Biology Tools Based on 6-Thioxanthosine

6-Thioxanthosine and its derivatives have the potential to serve as a basis for developing novel chemical biology tools to probe biological processes. The unique chemical properties conferred by the thioxo group can be leveraged for various applications.

One area of research involves synthesizing modified nucleosides based on 6-Thioxanthosine for incorporation into nucleic acids. Studies have explored the synthesis of oligonucleotides containing 2'-deoxy-6-thioxanthosine to investigate their ability to form triplexes titech.ac.jpresearchgate.netacs.org. Such modified oligonucleotides could be used as probes for studying DNA or RNA structure and interactions, or potentially as therapeutic agents.

Further development of photoactivatable or clickable derivatives of 6-Thioxanthosine could allow for spatiotemporal control of its activity or for tagging and tracking its interactions with cellular components. These tools could provide valuable insights into the dynamics of 6-Thioxanthosine metabolism and its molecular targets in living cells. Chemical synthesis methods are continuously being developed to create such modified nucleosides and oligonucleotides researchgate.netresearchgate.net.

Comparative Metabolism of 6-Thioxanthosine Across Diverse Biological Systems (e.g., Parasites)

Investigating the metabolism of 6-Thioxanthosine in diverse biological systems, particularly in pathogens like parasites, can reveal differences in metabolic pathways that could be exploited for therapeutic purposes.

Studies have shown that the metabolism of 6-thioxanthine (B131520) (a precursor to 6-Thioxanthosine) differs in Toxoplasma gondii compared to mammalian cells nih.gov. In T. gondii, 6-thioxanthine is converted to 6-thioxanthosine 5'-phosphate, which accumulates and inhibits IMPDH, leading to guanine (B1146940) nucleotide depletion and a parasitostatic effect nih.gov. This contrasts with the metabolism in mammalian cells, where thiopurines are primarily converted to thioguanine nucleotides that are incorporated into DNA, leading to cytotoxicity nih.govirjournal.org.

Q & A

Q. What are the standard methods for synthesizing 6-thio-xanthosine in laboratory settings?

  • Methodological Answer : 6-thio-xanthosine can be synthesized via enzymatic methylation pathways or chemical modification of xanthosine. Key steps include:
  • Enzymatic routes : Use recombinant methyltransferases (e.g., XMT or DXMT enzymes from Coffea canephora) to transfer methyl groups from S-adenosylmethionine (SAM) to xanthosine derivatives .
  • Chemical synthesis : Introduce a thiol group at the 6-position of xanthosine using thiourea or sulfur-containing reagents under controlled pH and temperature .
  • Validation : Confirm purity via high-performance liquid chromatography (HPLC) and structural integrity via nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers detect and quantify 6-thio-xanthosine in biological samples?

  • Methodological Answer :
  • Mass spectrometry (MS) : Use liquid chromatography-tandem MS (LC-MS/MS) with label-free or isotope-labeled internal standards (e.g., ^14C-labeled 6-MP derivatives) for precise quantification .
  • Radiolabeling : Track incorporation into DNA/RNA via scintillation counting after treating cells with ^14C-6-MP .
  • Chromatography : Employ ion-pair reverse-phase HPLC to separate 6-thio-xanthosine from other purine metabolites .

Q. What enzymatic pathways involve xanthosine derivatives, and how do they relate to 6-thio-xanthosine metabolism?

  • Methodological Answer :
  • Purine salvage pathway : Xanthosine is metabolized by nucleoside phosphorylases (e.g., PNPs) into xanthine, which interacts with thiopurine analogs like 6-thio-xanthosine .
  • NUDT15-mediated hydrolysis : NUDT15 enzymes regulate 6-thio-(d)GTP levels; inhibition increases intracellular accumulation, detectable via comet assays and γH2AX phosphorylation .
  • Biosynthesis in plants : Study xanthosine methylation in Camellia sinensis or Coffea arabica using ^14C-labeled precursors and enzyme extracts .

Advanced Research Questions

Q. How do researchers address discrepancies in reported enzymatic activity of 6-thio-xanthosine-processing enzymes?

  • Methodological Answer :
  • Comparative kinetic assays : Measure substrate specificity (e.g., adenosine vs. xanthosine) using purified enzymes (e.g., KlacPNPN256D/E mutants) and analyze KmK_m, VmaxV_{max}, and catalytic efficiency (kcat/Kmk_{cat}/K_m) .
  • Structural analysis : Resolve enzyme-ligand complexes via X-ray crystallography to identify active-site interactions (e.g., Asn256 mutations altering substrate binding) .
  • In silico modeling : Use molecular docking to predict binding affinities and validate with isothermal titration calorimetry (ITC) .

Q. What experimental strategies are used to study the thermodynamic impact of 6-thio-xanthosine incorporation into RNA structures?

  • Methodological Answer :
  • Thermal melting (TmT_m) assays : Compare RNA duplex stability with/without 6-thio-xanthosine modifications using UV-Vis spectroscopy .
  • Calorimetry : Measure enthalpy (ΔH\Delta H) and entropy (ΔS\Delta S) changes via differential scanning calorimetry (DSC) to assess base-pairing disruptions .
  • NMR spectroscopy : Analyze chemical shift perturbations in GNRA loop motifs to identify structural distortions .

Q. How can 6-thio-xanthosine be integrated into models of DNA damage response?

  • Methodological Answer :
  • Comet assays : Quantify DNA strand breaks in cells treated with 6-thio-xanthosine and NUDT15 inhibitors (e.g., TH1760) .
  • Flow cytometry : Monitor cell cycle arrest (G2/M phase) and apoptosis via Annexin V/propidium iodide staining .
  • Western blotting : Detect DNA damage markers (e.g., phosphorylated CHK1/2, γH2AX) and apoptotic signals (cleaved PARP) .

Methodological Frameworks for Experimental Design

  • PICO Framework : Define Population (e.g., cancer cell lines), Intervention (6-thio-xanthosine treatment), Comparison (wild-type vs. NUDT15-knockout cells), and Outcomes (IC50, DNA damage markers) .
  • FINER Criteria : Ensure research questions are Feasible (e.g., accessible instrumentation), Interesting (mechanistic novelty), Novel (unexplored metabolic pathways), Ethical (cell line use), and Relevant (cancer therapy applications) .

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